[(1R,3S,4S,5R,6R,8R,9R,11R,13R,14R,15S,16S)-9,11,16-triacetyloxy-13-benzoyloxy-3,8,12,12,15-pentamethyl-7,17-dioxatetracyclo[12.2.1.01,5.06,8]heptadecan-4-yl] benzoate
Overview
Description
The compound [(1R,3S,4S,5R,6R,8R,9R,11R,13R,14R,15S,16S)-9,11,16-triacetyloxy-13-benzoyloxy-3,8,12,12,15-pentamethyl-7,17-dioxatetracyclo[122101,506,8]heptadecan-4-yl] benzoate is a complex organic molecule characterized by multiple stereocenters and functional groups This compound is notable for its intricate structure, which includes acetoxy and benzoyloxy groups, as well as a tetracyclic core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,3S,4S,5R,6R,8R,9R,11R,13R,14R,15S,16S)-9,11,16-triacetyloxy-13-benzoyloxy-3,8,12,12,15-pentamethyl-7,17-dioxatetracyclo[12.2.1.01,5.06,8]heptadecan-4-yl] benzoate typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of the tetracyclic core. Common reagents used in the synthesis include acetic anhydride for acetylation and benzoyl chloride for benzoylation. The reaction conditions often require precise temperature control and the use of catalysts to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[(1R,3S,4S,5R,6R,8R,9R,11R,13R,14R,15S,16S)-9,11,16-triacetyloxy-13-benzoyloxy-3,8,12,12,15-pentamethyl-7,17-dioxatetracyclo[12.2.1.01,5.06,8]heptadecan-4-yl] benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can replace specific functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions result in the replacement of functional groups with new ones, potentially altering the compound’s properties.
Scientific Research Applications
[(1R,3S,4S,5R,6R,8R,9R,11R,13R,14R,15S,16S)-9,11,16-triacetyloxy-13-benzoyloxy-3,8,12,12,15-pentamethyl-7,17-dioxatetracyclo[12.2.1.01,5.06,8]heptadecan-4-yl] benzoate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(1R,3S,4S,5R,6R,8R,9R,11R,13R,14R,15S,16S)-9,11,16-triacetyloxy-13-benzoyloxy-3,8,12,12,15-pentamethyl-7,17-dioxatetracyclo[12.2.1.01,5.06,8]heptadecan-4-yl] benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (1S,2R,3R,4R,5R,6S,7S,8R,9R,13R,14R,16S,17S,18R)-11-Ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-1-methyl-11-azapentacyclo[7.7.2.1~2,5~.0~3,8~.0~13,17~]nonadecane-4,5,7,8,14-pentol
- (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-{[(2S,3R,4S,6R)-4-(Dimethylamino)-3-hydroxy-6-methyltetr
Uniqueness
[(1R,3S,4S,5R,6R,8R,9R,11R,13R,14R,15S,16S)-9,11,16-triacetyloxy-13-benzoyloxy-3,8,12,12,15-pentamethyl-7,17-dioxatetracyclo[12.2.1.01,5.06,8]heptadecan-4-yl] benzoate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its complex structure allows for diverse applications and interactions, setting it apart from similar compounds.
Properties
CAS No. |
100288-18-4 |
---|---|
Molecular Formula |
C40H48O12 |
Molecular Weight |
720.812 |
InChI |
InChI=1S/C40H48O12/c1-21-20-40-30(31(21)49-36(44)26-15-11-9-12-16-26)34-39(8,52-34)29(47-24(4)42)19-28(46-23(3)41)38(6,7)35(50-37(45)27-17-13-10-14-18-27)32(51-40)22(2)33(40)48-25(5)43/h9-18,21-22,28-35H,19-20H2,1-8H3/t21-,22-,28+,29+,30+,31-,32+,33-,34+,35-,39+,40+/m0/s1 |
InChI Key |
DVZGCBZRQQTURR-PQWLBLBTSA-N |
SMILES |
CC1CC23C(C1OC(=O)C4=CC=CC=C4)C5C(O5)(C(CC(C(C(C(O2)C(C3OC(=O)C)C)OC(=O)C6=CC=CC=C6)(C)C)OC(=O)C)OC(=O)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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